3,4-Difluorobenzoic acid

Catalog No.
S750392
CAS No.
455-86-7
M.F
C7H4F2O2
M. Wt
158.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzoic acid

CAS Number

455-86-7

Product Name

3,4-Difluorobenzoic acid

IUPAC Name

3,4-difluorobenzoic acid

Molecular Formula

C7H4F2O2

Molecular Weight

158.1 g/mol

InChI

InChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)

InChI Key

FPENCTDAQQQKNY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)F)F

Synonyms

3,4-Difluorobenzoic Acid; NSC 190686

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)F

Organic Synthesis:

  • 3,4-DFBA serves as a building block in the synthesis of more complex organic molecules, particularly those containing the difluorophenyl group. This group can influence the physical and chemical properties of the resulting molecule, making it useful for developing new materials with specific functionalities [].

Analytical Chemistry:

  • Due to its unique properties, 3,4-DFBA can be used as an internal standard in various analytical techniques like gas chromatography-mass spectrometry (GC-MS) []. Internal standards are reference compounds added to samples to ensure the accuracy and consistency of measurements. 3,4-DFBA's specific advantages include its thermal stability and distinct chromatographic behavior, making it a reliable reference point for analysis [].

Material Science:

  • Preliminary research explores the potential of 3,4-DFBA in the development of new functional materials. For instance, studies have investigated its incorporation into metal-organic frameworks (MOFs) []. MOFs are porous materials with diverse applications, and incorporating 3,4-DFBA could potentially modify their properties for specific uses, such as gas adsorption or catalysis.

3,4-Difluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms located at the 3 and 4 positions of the benzene ring. Its molecular formula is C7_7H4_4F2_2O2_2, with a molecular weight of approximately 158.10 g/mol . This compound appears as a solid at room temperature and has various applications in organic synthesis and pharmaceutical research.

Currently, there is no extensive research available on the specific mechanism of action of 3,4-difluorobenzoic acid in biological systems. However, its role as a precursor or intermediate in the synthesis of various pharmaceuticals and functional materials suggests its potential for interacting with biological targets or influencing material properties [].

, including:

  • Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield difluorobenzene derivatives.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can form esters.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.

These reactions are significant for synthesizing more complex organic molecules .

Research indicates that 3,4-difluorobenzoic acid exhibits biological activity, particularly as a precursor in the synthesis of compounds that target various biological receptors. For instance, it has been used to synthesize derivatives that act as antagonists for melanin-concentrating hormone receptor 1, which is implicated in obesity and metabolic disorders . The compound's fluorine substituents can enhance lipophilicity and bioavailability, making it a valuable scaffold in drug design.

Several methods exist for synthesizing 3,4-difluorobenzoic acid:

  • Decarboxylation of Tetrafluorophthalic Acid: Heating tetrafluorophthalic acid can yield 3,4-difluorobenzoic acid .
  • Reaction of Difluorophthalic Anhydride: Dissolving 4,5-difluorophthalic anhydride in solvents such as dimethyl acetamide or N-methyl-2-pyrrolidone with a copper catalyst at elevated temperatures (120-215°C) facilitates the formation of 3,4-difluorobenzoic acid .
  • Fluorination of Benzoic Acid Derivatives: Direct fluorination methods can also introduce fluorine atoms into the benzoic acid structure .

3,4-Difluorobenzoic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.
  • Organic Synthesis: Serves as a building block for creating more complex molecules.
  • Material Science: Its derivatives may be utilized in developing new materials with specific properties due to their unique chemical structure .

Studies on the interactions of 3,4-difluorobenzoic acid with biological systems have highlighted its potential role in modulating receptor activities. For example, its derivatives have been investigated for their binding affinities to melanin-concentrating hormone receptors, which could lead to therapeutic applications in treating metabolic disorders .

Several compounds share structural similarities with 3,4-difluorobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3-Difluorobenzoic AcidFluorine at positions 2 and 3Different reactivity due to fluorine positioning
3-Fluorobenzoic AcidOne fluorine atom at position 3Simpler structure; less sterically hindered
4-Fluorobenzoic AcidOne fluorine atom at position 4Similar reactivity but different physical properties
2,5-Difluorobenzoic AcidFluorine at positions 2 and 5Potentially different biological activities

Each of these compounds exhibits unique properties and reactivities influenced by the position and number of substituents on the benzene ring. The presence of two fluorine atoms on adjacent carbons in 3,4-difluorobenzoic acid enhances its lipophilicity and biological activity compared to its analogs.

XLogP3

1.8

Melting Point

123.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-86-7

Wikipedia

3,4-Difluorobenzoic acid

General Manufacturing Information

Benzoic acid, 3,4-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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